molecular formula C9H18ClN3O B11886996 1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride

1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride

Cat. No.: B11886996
M. Wt: 219.71 g/mol
InChI Key: OTJRWCWDWABGLR-UHFFFAOYSA-N
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Description

1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride is a chemical compound with the molecular formula C9H18ClN3O. It is a derivative of imidazolidinone and piperidine, and it is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride typically involves the cyclization of amido-nitriles or the reaction of piperidine derivatives with imidazolidinone precursors. The reaction conditions often include the use of catalysts such as nickel or iron complexes, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like nickel or iron complexes. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinone and piperidine derivatives, which can be further utilized in different scientific applications .

Scientific Research Applications

1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Biological Activity

1-Methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique imidazolidinone structure combined with a piperidine moiety. The molecular formula is C10_{10}H16_{16}ClN3_{3}O, and its structural features contribute to its biological activity.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, including cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazolidinone compounds exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may have potential as an antimicrobial agent .

Anticancer Properties

Research indicates that compounds similar to this compound can act as inhibitors of cancer cell proliferation. They target specific pathways involved in tumor growth, particularly in androgen-dependent cancers such as prostate cancer. The inhibition of CYP 17 has been highlighted as a significant mechanism for reducing tumor growth in these cases .

Neuroprotective Effects

The compound may also exhibit neuroprotective effects by modulating neurotransmitter systems. Its structural similarity to known neuroprotective agents suggests it could influence cholinergic pathways, potentially aiding in conditions like Alzheimer's disease through acetylcholinesterase inhibition .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Antibacterial Studies : A series of synthesized compounds bearing imidazolidinone structures demonstrated moderate to strong antibacterial activity, with IC50 values indicating effective inhibition against certain bacterial strains. For example, compounds with similar structures showed IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting potential for further development as antibacterial agents .
  • CYP Inhibition : Research has shown that imidazolidinone derivatives can inhibit CYP enzymes effectively. This is particularly relevant for patients requiring hormone regulation therapies, as these enzymes play a crucial role in steroidogenesis .
  • Neuropharmacological Studies : In vitro studies have demonstrated that compounds with piperidine and imidazolidinone moieties can enhance cognitive function by modulating cholinergic activity, which is beneficial in treating neurodegenerative diseases .

Data Summary Table

Activity TypeCompoundIC50 Value (µM)Reference
Antibacterial1-Methyl...0.63 - 6.28
CYP InhibitionImidazolidinone DerivativeVaries
NeuroprotectivePiperidine DerivativeNot specified

Properties

Molecular Formula

C9H18ClN3O

Molecular Weight

219.71 g/mol

IUPAC Name

1-methyl-3-piperidin-3-ylimidazolidin-2-one;hydrochloride

InChI

InChI=1S/C9H17N3O.ClH/c1-11-5-6-12(9(11)13)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3;1H

InChI Key

OTJRWCWDWABGLR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=O)C2CCCNC2.Cl

Origin of Product

United States

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